molecular formula C19H15NO B11852966 2-Propenamide, N-1-naphthalenyl-3-phenyl- CAS No. 55255-53-3

2-Propenamide, N-1-naphthalenyl-3-phenyl-

Cat. No.: B11852966
CAS No.: 55255-53-3
M. Wt: 273.3 g/mol
InChI Key: PRAXZOCGSMFITR-BUHFOSPRSA-N
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Description

2-Propenamide, N-1-naphthalenyl-3-phenyl- is an organic compound that belongs to the class of amides It is characterized by the presence of a propenamide group attached to a naphthalenyl and phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenamide, N-1-naphthalenyl-3-phenyl- typically involves the reaction of 2-propenamide with naphthalenyl and phenyl derivatives under specific conditions. One common method involves the use of a catalyst to facilitate the reaction between the starting materials. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of 2-Propenamide, N-1-naphthalenyl-3-phenyl- may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound is produced in a cost-effective and environmentally friendly manner.

Chemical Reactions Analysis

Types of Reactions

2-Propenamide, N-1-naphthalenyl-3-phenyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Various nucleophiles and electrophiles can be used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Propenamide, N-1-naphthalenyl-3-phenyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Propenamide, N-1-naphthalenyl-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propenamide, N-[(1R)-1-(1-naphthalenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]-, (2E)-
  • 2-Propenamide, N-[(1S)-1-(2-naphthalenyl)ethyl]-3-phenyl-, (2E)-

Uniqueness

2-Propenamide, N-1-naphthalenyl-3-phenyl- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of naphthalenyl and phenyl groups makes it particularly interesting for various applications, setting it apart from other similar compounds.

Properties

CAS No.

55255-53-3

Molecular Formula

C19H15NO

Molecular Weight

273.3 g/mol

IUPAC Name

(E)-N-naphthalen-1-yl-3-phenylprop-2-enamide

InChI

InChI=1S/C19H15NO/c21-19(14-13-15-7-2-1-3-8-15)20-18-12-6-10-16-9-4-5-11-17(16)18/h1-14H,(H,20,21)/b14-13+

InChI Key

PRAXZOCGSMFITR-BUHFOSPRSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC3=CC=CC=C32

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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